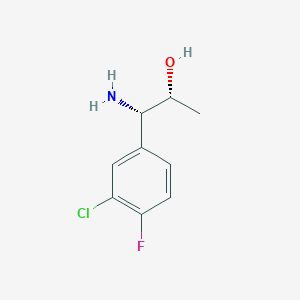

(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a phenyl ring substituted with chlorine (3-position) and fluorine (4-position).

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

InChI Key |

UKQZKVLIZLSXJW-MLUIRONXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)F)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and (S)-(-)-1-amino-2-propanol.

Reaction Conditions: The key steps include a condensation reaction followed by reduction. The condensation reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reduction step often employs a reducing agent like sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and pH.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL and Analogs

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 3-Cl, 4-F substitution contrasts with analogs like (2-Cl, 6-F) and (2-Cl, 4-CF₃). Trifluoromethyl (CF₃) in and increases lipophilicity (logP), which could improve membrane permeability but may reduce aqueous solubility .

Stereochemistry: The (1S,2R) configuration of the target compound differs from (1R,2S) in and (1R,2R) in . Stereochemical variations significantly impact biological activity; for example, (1S,2R) isomers of β-blockers often exhibit higher β1-adrenoceptor affinity .

However, methods for similar amino alcohols involve enantioselective reduction of ketones or resolution of racemic mixtures .

Research Findings and Limitations

- The target compound’s halogenated aryl group may confer similar properties.

- Physicochemical Properties : The 3-Cl, 4-F substitution likely results in moderate polarity (clogP ~1.5–2.0), comparable to (clogP ~2.1) but lower than (clogP ~3.5) .

Biological Activity

(1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral compound notable for its significance in medicinal chemistry and pharmacology. This compound features an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol, which collectively contribute to its diverse biological activities. The presence of halogens such as chlorine and fluorine enhances its potential for interaction with biological systems, making it a subject of interest in drug development.

Structural Characteristics

- Molecular Formula : C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 1323966-28-4

Key Functional Groups

- Amino Group : Critical for hydrogen bonding and receptor interactions.

- Chlorinated Aromatic Ring : Enhances lipophilicity and biological activity.

- Fluorinated Aromatic Ring : Increases metabolic stability and potency.

Research indicates that (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL interacts with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions. The compound's ability to form hydrogen bonds through its amino group is crucial for its affinity towards biological targets.

Enzyme Modulation

Studies have shown that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Case Study: Antifungal Activity

In a recent study evaluating the antifungal properties of related compounds, (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL was found to have a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like fluconazole. The study indicated that the compound could inhibit the growth of Candida albicans effectively.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | 0.31 | Moderate |

| Fluconazole | 0.25 | Strong |

Toxicity Profile

The toxicity of (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL has been assessed in several preclinical models. Results indicate that while the compound demonstrates significant biological activity, it also presents some toxicity at higher doses.

| Dose (mg/kg) | Observed Effects |

|---|---|

| 1 | No adverse effects |

| 10 | Mild toxicity observed |

| 30 | Severe toxicity observed |

Applications in Drug Development

Given its unique structural properties and biological activity, (1S,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is being explored as a potential lead compound for drug development targeting various diseases, including infections caused by resistant strains of bacteria and fungi.

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies are also focusing on optimizing its structure to enhance efficacy while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.